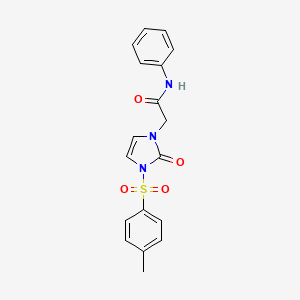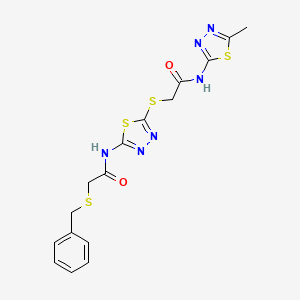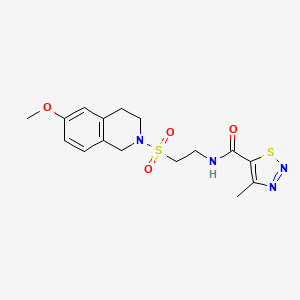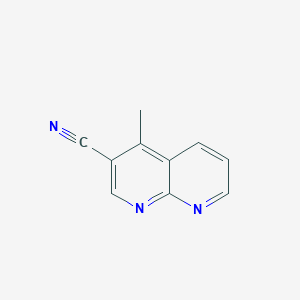
2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to possess unique biochemical and physiological effects, which make it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide is believed to involve the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of various neurotransmitters, including acetylcholine, dopamine, and serotonin. By inhibiting these enzymes, this compound can modulate the levels of these neurotransmitters, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific biological process being investigated. Some of the reported effects of this compound include improved memory consolidation, increased levels of acetylcholine and dopamine, and reduced levels of monoamine oxidase. Additionally, this compound has been found to possess antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide in lab experiments is its ability to selectively inhibit various enzymes involved in neurotransmitter regulation. This selectivity makes it a valuable tool for investigating specific biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for the use of 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide in scientific research. One potential direction is the investigation of its potential therapeutic applications in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to investigate its potential applications in other biological processes, such as inflammation and immune regulation. Finally, the development of more efficient synthesis methods and modifications of the compound's structure could lead to the development of more potent and selective inhibitors of specific enzymes involved in neurotransmitter regulation.
合成法
The synthesis of 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide involves the reaction of 2-aminobenzamide with diethyl oxalate in the presence of triethylamine. The resulting product is then treated with p-toluenesulfonyl chloride to obtain the final compound. The overall yield of this synthesis method is reported to be around 60%.
科学的研究の応用
2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide has been extensively studied for its potential applications in various scientific research fields. This compound has been found to possess inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These inhibitory effects make it a valuable tool for investigating various biological processes, including neurotransmitter regulation, memory consolidation, and neurodegenerative diseases.
特性
IUPAC Name |
2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-14-7-9-16(10-8-14)26(24,25)21-12-11-20(18(21)23)13-17(22)19-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJYXWSVPFFSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide](/img/structure/B2753890.png)

![1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2753892.png)
![(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/no-structure.png)

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2753895.png)


![2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2753898.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2753899.png)



![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetamide](/img/structure/B2753908.png)